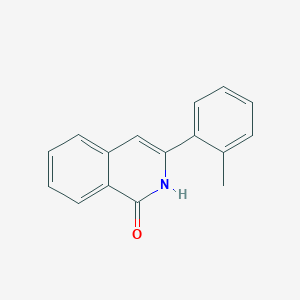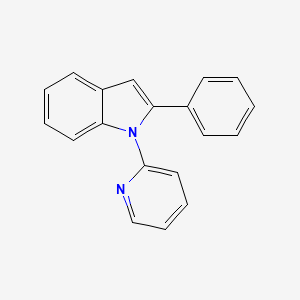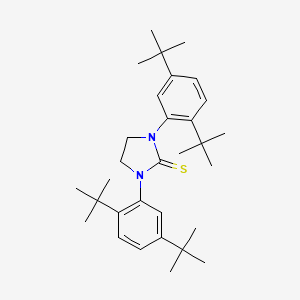
1,3-Bis(2,5-di-tert-butylphenyl)imidazolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2,5-di-tert-butylphenyl)imidazolidine-2-thione is a compound that belongs to the class of imidazolidine-2-thione derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the imidazolidine-2-thione core structure imparts unique chemical and biological properties to these compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,5-di-tert-butylphenyl)imidazolidine-2-thione typically involves the reaction of 2,5-di-tert-butylphenylamine with carbon disulfide and formaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an intermediate thiourea, which then cyclizes to form the imidazolidine-2-thione ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(2,5-di-tert-butylphenyl)imidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
1,3-Bis(2,5-di-tert-butylphenyl)imidazolidine-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,3-Bis(2,5-di-tert-butylphenyl)imidazolidine-2-thione involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazolidine-2-thione: The parent compound with similar core structure but without the bulky tert-butyl groups.
1,3-Di-tert-butylimidazol-2-ylidene: A related compound with a similar steric profile but different electronic properties.
Uniqueness
1,3-Bis(2,5-di-tert-butylphenyl)imidazolidine-2-thione is unique due to the presence of the bulky tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in applications where steric protection is desired, such as in the stabilization of reactive intermediates or in the design of selective catalysts.
Propriétés
Numéro CAS |
700375-14-0 |
|---|---|
Formule moléculaire |
C31H46N2S |
Poids moléculaire |
478.8 g/mol |
Nom IUPAC |
1,3-bis(2,5-ditert-butylphenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C31H46N2S/c1-28(2,3)21-13-15-23(30(7,8)9)25(19-21)32-17-18-33(27(32)34)26-20-22(29(4,5)6)14-16-24(26)31(10,11)12/h13-16,19-20H,17-18H2,1-12H3 |
Clé InChI |
MIYQLVGLZSMONN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N2CCN(C2=S)C3=C(C=CC(=C3)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B12517852.png)
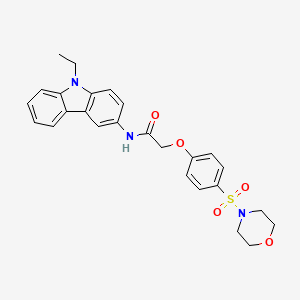

![4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile](/img/structure/B12517874.png)
methylidene}amino]benzoic acid](/img/structure/B12517883.png)

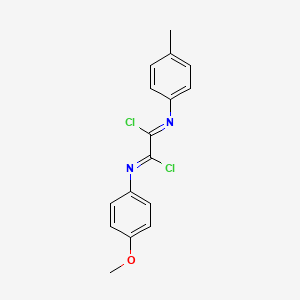
![Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12517895.png)
![(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B12517899.png)
![Methyl 4-[5-(acetyloxy)-1-methoxyisoquinolin-4-yl]benzoate](/img/structure/B12517902.png)
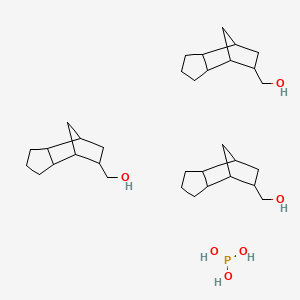
![3-Methyl-4-[(E)-{4-[N-(1,3-thiazol-2-yl)ethanimidoyl]phenyl}diazenyl]-1,2-oxazol-5(4H)-one](/img/structure/B12517909.png)
